2-Methylquinolin-6-ylmagnesium bromide
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Overview
Description
2-Methylquinolin-6-ylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is highly reactive and useful for forming carbon-carbon bonds. This compound is particularly valuable in the synthesis of various heterocyclic compounds and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylquinolin-6-ylmagnesium bromide is typically prepared by reacting 2-methylquinoline with magnesium in the presence of bromine in anhydrous THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: In an industrial setting, the preparation of this compound involves large-scale reactors equipped with efficient cooling systems to control the exothermic nature of the reaction. The process is optimized to ensure high yield and purity of the product, often involving continuous monitoring and automated control systems.
Types of Reactions:
Nucleophilic Addition: this compound readily undergoes nucleophilic addition reactions with carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols.
Substitution Reactions: It can participate in substitution reactions with various electrophiles, including alkyl halides and epoxides, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.
Electrophiles: Alkyl halides and epoxides are used in substitution reactions.
Conditions: Reactions are typically carried out in anhydrous THF under an inert atmosphere to prevent the Grignard reagent from decomposing.
Major Products:
Alcohols: Secondary and tertiary alcohols are major products formed from nucleophilic addition reactions.
Substituted Compounds: Various substituted compounds are formed from substitution reactions, depending on the electrophile used.
Scientific Research Applications
2-Methylquinolin-6-ylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used in the synthesis of complex heterocyclic compounds and natural products.
Biology: It is employed in the preparation of biologically active molecules and pharmaceuticals.
Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methylquinolin-6-ylmagnesium bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers, such as carbonyl groups, to form new carbon-carbon bonds. The magnesium atom in the compound coordinates with the oxygen atom of the carbonyl group, facilitating the nucleophilic attack and subsequent formation of the product.
Comparison with Similar Compounds
2-Methyl-1-naphthylmagnesium bromide: Another Grignard reagent with similar reactivity but different structural features.
4-Methoxy-2-methylphenylmagnesium bromide: A Grignard reagent with a methoxy group, offering different reactivity and selectivity.
4-Chloro-2-methylphenylmagnesium bromide: A Grignard reagent with a chloro group, providing unique reactivity patterns.
Uniqueness: 2-Methylquinolin-6-ylmagnesium bromide is unique due to its quinoline ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and pharmaceuticals, where specific reactivity and selectivity are required.
Properties
Molecular Formula |
C10H8BrMgN |
---|---|
Molecular Weight |
246.39 g/mol |
IUPAC Name |
magnesium;2-methyl-6H-quinolin-6-ide;bromide |
InChI |
InChI=1S/C10H8N.BrH.Mg/c1-8-6-7-9-4-2-3-5-10(9)11-8;;/h3-7H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
OZSFCKFJBKLCDA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC2=C(C=C1)C=[C-]C=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
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